(3S,4R)-3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-ium;chloride (3S,4R)-3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-ium;chloride Paroxetine Hydrochloride is the hydrochloride salt form of paroxetine, a phenylpiperidine derivative and a selective serotonin reuptake inhibitor (SSRI) with antidepressant and anxiolytic properties. Paroxetine binds to the pre-synaptic serotonin transporter complex resulting in negative allosteric modulation of the complex thereby blocking reuptake of serotonin by the pre-synaptic transporter. Inhibition of serotonin recycling enhances serotonergic function through serotonin accumulation in the synaptic cleft, resulting in long-term desensitization and downregulation of 5HT1 (serotonin) receptors and leading to symptomatic relief of depressive illness.
Paroxetine hydrochloride is the hydrochloride salt of paroxetine. It is an antidepressant drug. It has a role as an antidepressant, an anxiolytic drug, a hepatotoxic agent, a P450 inhibitor and a serotonin uptake inhibitor. It contains a paroxetinium(1+).
A serotonin uptake inhibitor that is effective in the treatment of depression.
Brand Name: Vulcanchem
CAS No.: 78246-49-8
VCID: VC0000311
InChI: InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1
SMILES: C1C[NH2+]CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.[Cl-]
Molecular Formula: C19H21ClFNO3
Molecular Weight: 365.8 g/mol

(3S,4R)-3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-ium;chloride

CAS No.: 78246-49-8

APIs

VCID: VC0000311

Molecular Formula: C19H21ClFNO3

Molecular Weight: 365.8 g/mol

Purity: > 98%

(3S,4R)-3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-ium;chloride - 78246-49-8

CAS No. 78246-49-8
Product Name (3S,4R)-3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-ium;chloride
Molecular Formula C19H21ClFNO3
Molecular Weight 365.8 g/mol
IUPAC Name (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-ium;chloride
Standard InChI InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1
Standard InChIKey GELRVIPPMNMYGS-RVXRQPKJSA-N
Isomeric SMILES C1C[NH2+]C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.[Cl-]
SMILES C1C[NH2+]CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.[Cl-]
Canonical SMILES C1C[NH2+]CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.[Cl-]
Appearance Solid powder
Description Paroxetine Hydrochloride is the hydrochloride salt form of paroxetine, a phenylpiperidine derivative and a selective serotonin reuptake inhibitor (SSRI) with antidepressant and anxiolytic properties. Paroxetine binds to the pre-synaptic serotonin transporter complex resulting in negative allosteric modulation of the complex thereby blocking reuptake of serotonin by the pre-synaptic transporter. Inhibition of serotonin recycling enhances serotonergic function through serotonin accumulation in the synaptic cleft, resulting in long-term desensitization and downregulation of 5HT1 (serotonin) receptors and leading to symptomatic relief of depressive illness.
Paroxetine hydrochloride is the hydrochloride salt of paroxetine. It is an antidepressant drug. It has a role as an antidepressant, an anxiolytic drug, a hepatotoxic agent, a P450 inhibitor and a serotonin uptake inhibitor. It contains a paroxetinium(1+).
A serotonin uptake inhibitor that is effective in the treatment of depression.
Purity > 98%
Related CAS 61869-08-7 (Parent)
Synonyms Aropax
BRL 29060
BRL-29060
BRL29060
FG 7051
FG-7051
FG7051
Paroxetine
Paroxetine Acetate
Paroxetine Hydrochloride
Paroxetine Hydrochloride Anhydrous
Paroxetine Hydrochloride Hemihydrate
Paroxetine Hydrochloride, Hemihydrate
Paroxetine Maleate
Paroxetine, cis-(+)-Isomer
Paroxetine, cis-(-)-Isomer
Paroxetine, trans-(+)-Isomer
Paxil
Seroxat
Reference 1: Brittain HG. Paroxetine hydrochloride: polymorphs and solvatomorphs. Profiles
Drug Subst Excip Relat Methodol. 2013;38:407-21. doi:
10.1016/B978-0-12-407691-4.00009-5. Review. PubMed PMID: 23668409.


2: Germann D, Ma G, Han F, Tikhomirova A. Paroxetine hydrochloride. Profiles Drug
Subst Excip Relat Methodol. 2013;38:367-406. doi:
10.1016/B978-0-12-407691-4.00008-3. Review. PubMed PMID: 23668408.


3: Khatavkar UN, Shimpi SL, Jayaram Kumar K, Deo KD. Development and comparative
evaluation of in vitro, in vivo properties of novel controlled release
compositions of paroxetine hydrochloride hemihydrate as against Geomatrix™
platform technology. Drug Dev Ind Pharm. 2013 Aug;39(8):1175-86. doi:
10.3109/03639045.2012.682222. Epub 2012 May 21. PubMed PMID: 22607046.


4: Pae CU, Misra A, Ham BJ, Han C, Patkar AA, Masand PS. Paroxetine mesylate:
comparable to paroxetine hydrochloride? Expert Opin Pharmacother. 2010
Feb;11(2):185-93. doi: 10.1517/14656560903451708. Review. PubMed PMID: 20088740.


5: Jin SJ, Yoo YH, Kim MS, Kim JS, Park JS, Hwang SJ. Paroxetine hydrochloride
controlled release POLYOX matrix tablets: screening of formulation variables
using Plackett-Burman screening design. Arch Pharm Res. 2008 Mar;31(3):399-405.
doi: 10.1007/s12272-001-1170-0. Epub 2008 Apr 13. PubMed PMID: 18409056.


6: Venkatachalam A, Chatterjee VS. Stability-indicating high performance thin
layer chromatography determination of Paroxetine hydrochloride in bulk drug and
pharmaceutical formulations. Anal Chim Acta. 2007 Aug 29;598(2):312-7. Epub 2007
Aug 8. PubMed PMID: 17719907.


7: Alarfaj N, Razeq SA, Sultan M. Spectrofluorimetric determination of paroxetine
hydrochloride in its formulations and human plasma. Chem Pharm Bull (Tokyo). 2006
Apr;54(4):564-6. PubMed PMID: 16595967.


8: Onal A, Kepekçi SE, Oztunç A. Spectrophotometric methods for the determination
of the antidepressant drug paroxetine hydrochloride in tablets. J AOAC Int. 2005
Mar-Apr;88(2):490-5. PubMed PMID: 15859076.


9: Roscoe JA, Morrow GR, Hickok JT, Mustian KM, Griggs JJ, Matteson SE, Bushunow
P, Qazi R, Smith B. Effect of paroxetine hydrochloride (Paxil) on fatigue and
depression in breast cancer patients receiving chemotherapy. Breast Cancer Res
Treat. 2005 Feb;89(3):243-9. PubMed PMID: 15754122.


10: Erk N, Biryol I. Voltammetric and HPLC techniques for the determination of
paroxetine hydrochloride. Pharmazie. 2003 Oct;58(10):699-704. PubMed PMID:
14609280.
PubChem Compound 10915512
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator